![molecular formula C11H16FN3O B6629804 3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629804.png)
3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as compound 1 and is used in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide have been extensively studied. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide in lab experiments is its potential therapeutic applications. It has been shown to have anticancer and neuroprotective activity, which makes it a promising compound for further research. However, one of the limitations of using 3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of 3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide. One direction is to further study its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail, as well as its potential interactions with other compounds. Additionally, future research could focus on improving the solubility of 3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide, which would make it more suitable for use in certain experiments.
Synthesis Methods
The synthesis of 3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide involves the reaction of 3-fluoropyridine-2-amine with 2,2,4-trimethyl-3-oxopentanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile and the product is obtained in good yield after purification.
Scientific Research Applications
3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O/c1-11(2,10(16)13-3)7-15-9-8(12)5-4-6-14-9/h4-6H,7H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKLJVAGAQWQAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C(C=CC=N1)F)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.